molecular formula C16H23BO5 B13502856 Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Cat. No.: B13502856
M. Wt: 306.2 g/mol
InChI Key: OSBUSMVVUXSLQY-UHFFFAOYSA-N
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Description

Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with a methoxy group and an acetate moiety. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves the reaction of 4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to form the boronic ester. The resulting product is then esterified with methyl chloroacetate in the presence of a base such as potassium carbonate to yield the final compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Palladium catalysts in the presence of a base such as potassium carbonate or cesium carbonate.

Major Products

    Oxidation: 4-methoxyphenylboronic acid.

    Reduction: 4-methoxyphenylmethanol.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique due to its combination of a methoxy group and an acetate moiety, which enhances its reactivity and versatility in organic synthesis. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in the synthesis of complex molecules.

Properties

Molecular Formula

C16H23BO5

Molecular Weight

306.2 g/mol

IUPAC Name

methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)13-10-12(19-5)8-7-11(13)9-14(18)20-6/h7-8,10H,9H2,1-6H3

InChI Key

OSBUSMVVUXSLQY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)CC(=O)OC

Origin of Product

United States

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